molecular formula C20H19N3O2S B12040236 3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12040236
M. Wt: 365.5 g/mol
InChI Key: IJSZPZOBXQWWNI-WSDLNYQXSA-N
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Description

3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzothieno[2,3-d]pyrimidinone core structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of 3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves several steps. One common method includes the condensation of 4-(prop-2-en-1-yloxy)benzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one in the presence of a suitable base. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yloxy group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the prop-2-en-1-yloxy group, forming the corresponding phenol derivative.

Scientific Research Applications

3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in the development of new therapeutic agents.

    Medicine: Due to its biological activities, it is studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-en-1-yloxy group plays a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The benzothieno[2,3-d]pyrimidinone core structure is responsible for the compound’s stability and overall biological activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 3-({(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}amino)-5,6,7,8-tetrahydro1

Properties

Molecular Formula

C20H19N3O2S

Molecular Weight

365.5 g/mol

IUPAC Name

3-[(E)-(4-prop-2-enoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H19N3O2S/c1-2-11-25-15-9-7-14(8-10-15)12-22-23-13-21-19-18(20(23)24)16-5-3-4-6-17(16)26-19/h2,7-10,12-13H,1,3-6,11H2/b22-12+

InChI Key

IJSZPZOBXQWWNI-WSDLNYQXSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4

Origin of Product

United States

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